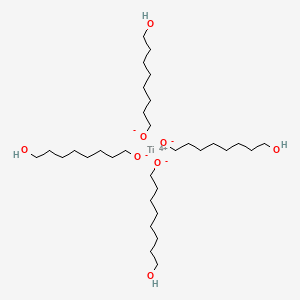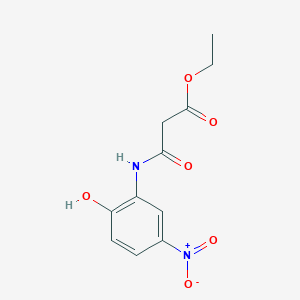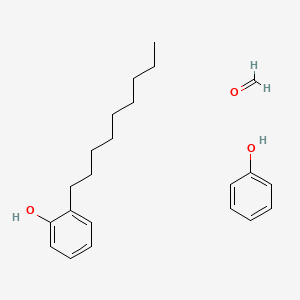
Formaldehyde;2-nonylphenol;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with nonylphenol and phenol, is a synthetic polymer formed by the reaction of formaldehyde with nonylphenol and phenol. This compound belongs to the class of phenolic resins, which are known for their high mechanical strength, thermal stability, and resistance to chemicals and water. Phenolic resins have been widely used in various industrial applications, including adhesives, coatings, and molding compounds .
Preparation Methods
The synthesis of formaldehyde, polymer with nonylphenol and phenol, involves the polycondensation reaction of formaldehyde with nonylphenol and phenol. The reaction can be catalyzed by either acidic or basic catalysts. The process typically involves the following steps :
Preparation of Raw Materials: Formaldehyde is usually supplied as a 37% aqueous solution known as formalin. Nonylphenol and phenol are purified and prepared for the reaction.
Condensation Reaction: The reaction is carried out in a reactor where formaldehyde reacts with nonylphenol and phenol in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure.
Polycondensation: The initial condensation products undergo further polycondensation to form a high molecular weight polymer. The reaction can be terminated by adjusting the pH or by cooling the reaction mixture.
Purification and Drying: The resulting polymer is purified to remove any unreacted monomers and by-products. The polymer is then dried and processed into the desired form.
Chemical Reactions Analysis
Formaldehyde, polymer with nonylphenol and phenol, undergoes various chemical reactions, including :
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Cross-linking: The polymer can be cross-linked using cross-linking agents such as formaldehyde or other aldehydes, leading to the formation of a three-dimensional network structure.
Scientific Research Applications
Formaldehyde, polymer with nonylphenol and phenol, has a wide range of scientific research applications, including :
Chemistry: The polymer is used as a precursor for the synthesis of other polymers and materials. It is also used as a reagent in various chemical reactions.
Biology: The polymer is used in the preparation of biological samples for microscopy and other analytical techniques. It is also used as a fixative for preserving biological tissues.
Medicine: The polymer is used in the development of medical devices and implants. It is also used in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The polymer is widely used in the production of adhesives, coatings, and molding compounds. It is also used in the manufacture of laminates, insulation materials, and abrasive products.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with nonylphenol and phenol, involves the formation of covalent bonds between the polymer chains and the target molecules. The polymer can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules. The interaction can lead to the formation of cross-linked structures, which can alter the physical and chemical properties of the target molecules .
Comparison with Similar Compounds
Formaldehyde, polymer with nonylphenol and phenol, can be compared with other phenolic resins, such as :
Phenol-formaldehyde resin: This is the most common type of phenolic resin, formed by the reaction of phenol with formaldehyde. It has similar properties to formaldehyde, polymer with nonylphenol and phenol, but may have different mechanical and thermal properties.
Urea-formaldehyde resin: Formed by the reaction of urea with formaldehyde, this resin is used in adhesives and coatings. It has lower mechanical strength and thermal stability compared to phenolic resins.
Melamine-formaldehyde resin: Formed by the reaction of melamine with formaldehyde, this resin is used in laminates and coatings. It has higher thermal stability and chemical resistance compared to urea-formaldehyde resin.
Formaldehyde, polymer with nonylphenol and phenol, is unique due to the presence of nonylphenol, which can impart specific properties such as increased hydrophobicity and flexibility to the polymer .
Properties
CAS No. |
37238-34-9 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
formaldehyde;2-nonylphenol;phenol |
InChI |
InChI=1S/C15H24O.C6H6O.CH2O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;7-6-4-2-1-3-5-6;1-2/h9-10,12-13,16H,2-8,11H2,1H3;1-5,7H;1H2 |
InChI Key |
PTKLFUBQRCJZNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |
Related CAS |
37238-34-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
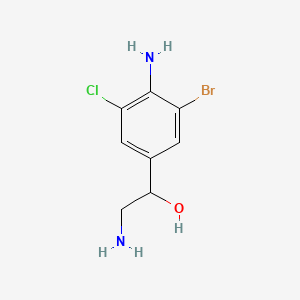

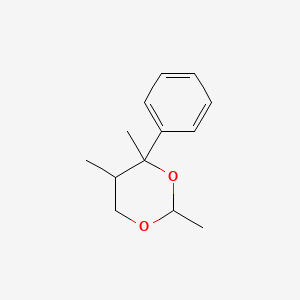
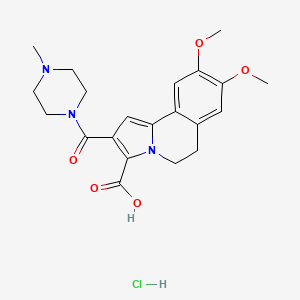

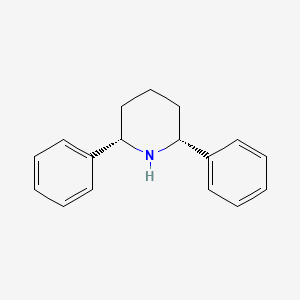

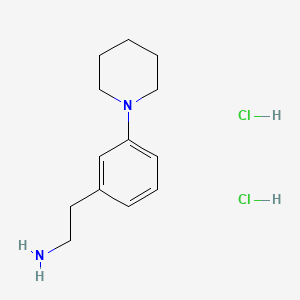
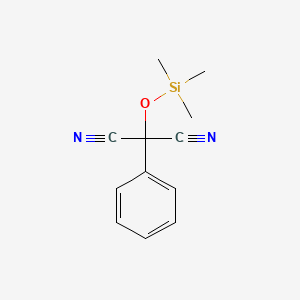
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
